molecular formula C6H3Cl4N B1353518 2-Chloro-4-(trichloromethyl)pyridine CAS No. 52413-82-8

2-Chloro-4-(trichloromethyl)pyridine

Cat. No. B1353518
CAS RN: 52413-82-8
M. Wt: 230.9 g/mol
InChI Key: OZWGAPIBLKKBIG-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trichloromethyl)pyridine” is a chemical compound with the molecular formula C6H3Cl4N . It is also known as Nitrapyrin . Nitrapyrin is a chloropyridine that is 2-chloropyridine which is substituted by a trichloromethyl group at position 6. It is a nitrification inhibitor that is co-applied with nitrogen fertilizer in agroecosystems .


Synthesis Analysis

A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes is described . A variety of 4-(trichloromethyl)pyrido [2′,1′:3,4]pyrazino [2,1-b]quinazolinones were prepared in moderate to good yields with high regioselectivity through intramolecular 6-endo-dig cyclization and trichloromethylation of N3-alkynyl-2-pyridinyl-tethered quinazolinones in chloroform .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trichloromethyl)pyridine” can be found in various databases such as PubChem . In the present study, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTF MP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm -1 and 3500–100cm -1 respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(trichloromethyl)pyridine” include a molecular weight of 181.54, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes: 2-Chloro-4-(trichloromethyl)pyridine and related compounds can be synthesized through various processes. For example, 2-Chloro-6-(trichloromethyl)pyridine is prepared by chlorinating 2-methylpyridine hydrochloride, using a mixture of triethanolamine and benzoylperoxide as catalysts under specific conditions (Huang Xiao-shan, 2009).
  • Applications in Herbicide Production: Certain derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, play a key role as intermediates in the synthesis of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Biological and Pharmaceutical Research

  • Antifungal Properties: Some pyridine derivatives demonstrate significant antifungal activities. For instance, the crystal structure of 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from a chloromethylpyridine compound, shows promise against various fungi (Q. Wang et al., 2018).
  • Synthesis of Pyrrolidines: Pyrrolidines, which have significant biological effects and are used in medicine, can be synthesized using methods involving trichloromethylpyridine derivatives. These compounds are also applicable in industrial fields like dyes and agrochemicals (Magdalena Żmigrodzka et al., 2022).

Environmental and Agricultural Applications

  • Nitrification Inhibition in Soils: Compounds like Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine, are used as nitrification inhibitors in soils. This enhances the efficiency of nitrogenous fertilizers and controls environmental pollution due to nitrate leaching (A. Srivastava, 2019).

Chemical Inter

Chemical Interactions and Reactions

  • Interaction with Dichloromethane: Dichloromethane reacts with pyridine derivatives, including those similar to 2-Chloro-4-(trichloromethyl)pyridine, to form methylenebispyridinium dichloride compounds under ambient conditions. This reaction has significant implications in various applications where these compounds are used together (Alexander B. Rudine et al., 2010).
  • Synthesis of Pyrimidines: Pyrimidine derivatives, which are crucial in numerous chemical and biological processes, can be synthesized from trichloromethylpyridines. These compounds serve as intermediates for a wide variety of substituted pyrimidines through nucleophilic substitution reactions (M. Romero-Ortega et al., 2018).

Industrial and Synthetic Applications

  • Intermediates in Pharmaceuticals: Certain pyridine derivatives serve as intermediates in the synthesis of various pharmaceuticals, indicating their versatility in medicinal chemistry. For instance, synthesis pathways involving chloromethylpyridines lead to compounds used in treatments of diseases (Shen Li, 2012).
  • Catalysis and Synthetic Chemistry: These compounds are also used in catalysis and as building blocks in the synthesis of complex organic molecules. Their reactions with different nucleophiles and subsequent transformations are key steps in the synthesis of various functionalized compounds (A. Schmidt et al., 2006).

Safety And Hazards

“2-Chloro-4-(trichloromethyl)pyridine” may cause slight irritation to the eyes and skin. If inhaled, it is not expected to require first aid. If ingested, it is recommended to dilute with water or milk .

Future Directions

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGAPIBLKKBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447295
Record name 2-chloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trichloromethyl)pyridine

CAS RN

52413-82-8
Record name 2-chloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Isyaku, A Uzairu, S Uba, MT Ibrahim… - Bulletin of the National …, 2020 - Springer
Background Aphis craccivora has many plant hosts, though it seemingly forechoice to groups of bean family. Other plants it hosts are families of Solanaceae, Rosaceae, Malvaceae, …
Number of citations: 14 link.springer.com
TH Staub, A Hubele - Insektizide· Bakterizide· Oomyceten …, 2013 - books.google.com
Oomycetes are a class of fungi which include some of the most destructive plantpathogenic species known to man. Most of them belong to the order Peronosporales, and a very few to …
Number of citations: 0 books.google.com

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